Clocapramine

Description

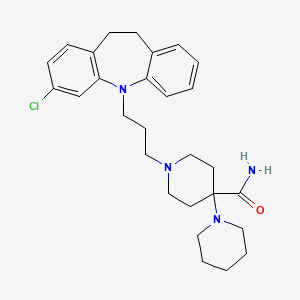

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClN4O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZKXHSIKKNOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28058-62-0 (di-hydrochloride), 65016-29-7 (di-hydrochloride monohydrate) | |

| Record name | Clocapramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1057749 | |

| Record name | Clocapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47739-98-0, 28058-62-0 | |

| Record name | Clocapramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47739-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocapramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocapramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clocapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCAPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EEL1GB72K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

181-183 | |

| Record name | Clocapramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Clocapramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthetic pathways for clocapramine hydrochloride, an atypical antipsychotic drug. The document outlines the multi-step synthesis of the core heterocyclic structure, 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine, the synthesis of the crucial side chain, and the final alkylation and salt formation steps. Detailed experimental protocols, compiled from various sources, are presented to offer a comprehensive understanding of the manufacturing process. Furthermore, this guide elucidates the mechanism of action of this compound through its antagonism of dopamine D2 and serotonin 5-HT2A receptors, with signaling pathway diagrams generated using the DOT language to visualize these interactions. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound is an atypical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3] The synthesis of this compound hydrochloride is a multi-step process involving the formation of a tricyclic iminodibenzyl core, followed by the attachment of a complex piperidine-containing side chain. This guide provides a detailed exposition of the synthetic routes and the underlying pharmacology of this compound.

Synthesis of the Core Intermediate: 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine

The central component of this compound is the 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine moiety, also known as 3-chloro-iminodibenzyl. Several synthetic strategies have been developed for its preparation.

Method A: Selective Dehalogenation

One established method involves the selective dehalogenation of 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine.[4][5] This process utilizes catalytic hydrogenation to remove one of the chlorine atoms preferentially.

Experimental Protocol: Selective Dehalogenation

-

Materials: 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine, Palladium on carbon (Pd/C) catalyst, Triethylamine, Ethanol.

-

Procedure:

-

A solution of 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine in ethanol is prepared in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C and a stoichiometric amount of triethylamine (to neutralize the formed HCl) are added.

-

The mixture is subjected to hydrogenation at room temperature and atmospheric pressure until one molar equivalent of hydrogen is consumed.

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by fractional distillation under high vacuum and subsequent recrystallization from a suitable solvent like benzine to yield 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine.

-

Method B: From N-Acetyliminodibenzyl

An alternative route involves the direct chlorination of N-acetyliminodibenzyl. This method offers a more direct approach to introduce the chlorine atom at the desired position.

Experimental Protocol: Chlorination of N-Acetyliminodibenzyl

-

Materials: N-acetyliminodibenzyl, Dichloroethane, Potassium carbonate, Tetrabutylammonium bromide (TBAB), Bis(trichloromethyl) carbonate (triphosgene).

-

Procedure:

-

To a stirred suspension of N-acetyliminodibenzyl, potassium carbonate, and TBAB in dichloroethane at 0°C, a solution of bis(trichloromethyl) carbonate in dichloroethane is added dropwise.

-

The reaction mixture is allowed to warm to 10°C and stirred for several hours.

-

The reaction is monitored by TLC for completion.

-

The mixture is concentrated to dryness under reduced pressure to obtain the crude N-acetyl-3-chloroiminodibenzyl.

-

The N-acetyl group is subsequently hydrolyzed under basic conditions to yield 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine.

-

Synthesis of the Side Chain: 1'-(3-Chloropropyl)-[1,4'-bipiperidine]-4'-carboxamide

The synthesis of the side chain is a critical step that involves multiple transformations. A plausible synthetic route is outlined below.

Step 1: Synthesis of [1,4'-Bipiperidine]-4'-carboxamide

This intermediate can be synthesized via the reductive amination of 1-benzyl-4-piperidone with 4-aminopiperidine followed by debenzylation and subsequent acylation. A more direct, albeit less detailed in the literature, approach would be the direct coupling of two piperidine rings.

Step 2: N-Alkylation with 1-Bromo-3-chloropropane

The secondary amine of [1,4'-bipiperidine]-4'-carboxamide is then alkylated with 1-bromo-3-chloropropane to introduce the three-carbon linker with a terminal chlorine atom.

Experimental Protocol: N-Alkylation of [1,4'-Bipiperidine]-4'-carboxamide

-

Materials: [1,4'-Bipiperidine]-4'-carboxamide, 1-bromo-3-chloropropane, Potassium carbonate, Acetonitrile.

-

Procedure:

-

A mixture of [1,4'-bipiperidine]-4'-carboxamide, an excess of 1-bromo-3-chloropropane, and potassium carbonate in acetonitrile is refluxed for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 1'-(3-chloropropyl)-[1,4'-bipiperidine]-4'-carboxamide.

-

Final Assembly and Salt Formation

N-Alkylation of 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine

The final step in the synthesis of the this compound free base is the N-alkylation of the tricyclic core with the prepared side chain.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine, 1'-(3-chloropropyl)-[1,4'-bipiperidine]-4'-carboxamide, Sodium amide, Toluene.

-

Procedure:

-

To a solution of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine in dry toluene, a suspension of sodium amide in toluene is added.

-

The mixture is heated to allow the formation of the sodium salt of the iminodibenzyl derivative.

-

A solution of 1'-(3-chloropropyl)-[1,4'-bipiperidine]-4'-carboxamide in toluene is then added, and the reaction mixture is refluxed for several hours.

-

After cooling, the reaction is quenched with water.

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.

-

Formation of this compound Hydrochloride

The purified this compound free base is converted to its hydrochloride salt to improve its stability and solubility.

Experimental Protocol: this compound Hydrochloride Salt Formation

-

Materials: this compound free base, Toluene, Hydrochloric acid (gas or concentrated solution).

-

Procedure:

-

The crude this compound is dissolved in toluene.

-

Gaseous hydrogen chloride is bubbled through the solution, or a concentrated solution of hydrochloric acid is added dropwise until precipitation is complete.

-

The precipitated this compound hydrochloride is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent such as acetone.

-

Quantitative Data Summary

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Synthesis of 3-Chloro-iminodibenzyl (Method A) | 3,7-Dichloro-iminodibenzyl, H₂ | Pd/C, Triethylamine | Ethanol | Room Temp | ~48 | High | |

| Synthesis of N-Acetyl-3-chloroiminodibenzyl (Method B) | N-Acetyliminodibenzyl, Bis(trichloromethyl) carbonate | K₂CO₃, TBAB | Dichloroethane | 0-10 | 5 | 86-90 | |

| N-Alkylation of [1,4'-Bipiperidine]-4'-carboxamide | [1,4'-Bipiperidine]-4'-carboxamide, 1-Bromo-3-chloropropane | K₂CO₃ | Acetonitrile | Reflux | Several | Moderate | (Plausible) |

| Synthesis of this compound | 3-Chloro-iminodibenzyl, 1'-(3-Chloropropyl)-[1,4'-bipiperidine]-4'-carboxamide | Sodium amide | Toluene | Reflux | Several | Good | |

| This compound Hydrochloride Formation | This compound | HCl | Toluene/Acetone | Room Temp | - | High |

Mechanism of Action and Signaling Pathways

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.

Dopamine D2 Receptor Antagonism

In psychotic states, an excess of dopamine in the mesolimbic pathway is hypothesized to contribute to positive symptoms. This compound blocks postsynaptic D2 receptors, thereby inhibiting the downstream signaling cascade initiated by dopamine. This leads to a reduction in adenylyl cyclase activity, decreased cyclic AMP (cAMP) levels, and subsequently, reduced activation of Protein Kinase A (PKA). The overall effect is a dampening of dopaminergic neurotransmission.

References

In-Depth Pharmacological Profile of Clocapramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine is an atypical antipsychotic agent belonging to the iminostilbene class of compounds. Introduced for the treatment of schizophrenia, its clinical utility has also been explored in anxiety and panic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, and available pharmacokinetic parameters. The document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of this compound.

Introduction

This compound, also known as 3-chlorocarpipramine, was first introduced in Japan for the management of schizophrenia.[1] As an atypical antipsychotic, it is distinguished from typical neuroleptics by its distinct receptor binding profile and a reduced propensity for inducing extrapyramidal side effects.[2] Its therapeutic effects are believed to be mediated through its interaction with several key neurotransmitter systems in the central nervous system. This guide synthesizes the available scientific literature to present a detailed pharmacological monograph on this compound.

Mechanism of Action

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] Its atypical profile is further characterized by its interaction with α1- and α2-adrenergic receptors.[2] Unlike some other antipsychotic agents, this compound does not significantly inhibit the reuptake of serotonin or norepinephrine.[2]

Dopamine D2 Receptor Antagonism

Blockade of D2 receptors in the mesolimbic pathway is a cornerstone of the therapeutic action of most antipsychotic drugs, correlating with the amelioration of positive symptoms of schizophrenia, such as hallucinations and delusions.

Serotonin 5-HT2A Receptor Antagonism

Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to contribute to a lower incidence of extrapyramidal symptoms and may also play a role in mitigating the negative symptoms of schizophrenia. The affinity of this compound for the 5-HT2A receptor is reported to be greater than its affinity for the D2 receptor, which is consistent with its classification as an atypical antipsychotic.

Adrenergic Receptor Antagonism

This compound also demonstrates antagonist activity at α1- and α2-adrenergic receptors. Blockade of these receptors can contribute to both therapeutic effects and side effects, such as orthostatic hypotension.

Pharmacodynamics: Receptor Binding Profile

A comprehensive understanding of a drug's interaction with various receptors is crucial for predicting its clinical effects and potential side effects. While extensive quantitative data for this compound is limited in publicly available literature, the following table summarizes the known receptor binding information.

Table 1: Receptor Binding Profile of this compound

| Receptor | Affinity (Ki, nM) | Reference |

|---|---|---|

| Dopamine D2 | Data not available | |

| Serotonin 5-HT2A | Data not available | |

| α1-Adrenergic | Data not available | |

| α2-Adrenergic | Data not available | |

| SIGMAR1 | Affinity demonstrated |

Pharmacokinetics

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its dosing regimen and clinical efficacy. Detailed human pharmacokinetic data for this compound is not extensively reported.

Table 2: Pharmacokinetic Parameters of this compound (Human)

| Parameter | Value | Reference |

|---|---|---|

| Absorption | ||

| Cmax (Maximum Plasma Concentration) | Data not available | |

| Tmax (Time to Maximum Concentration) | Data not available | |

| Oral Bioavailability | Data not available | |

| Distribution | ||

| Volume of Distribution (Vd) | Data not available | |

| Protein Binding | Data not available | |

| Metabolism | ||

| Primary Metabolites | Data not available | |

| CYP Enzymes Involved | Data not available | |

| Elimination | ||

| Elimination Half-life (t1/2) | Data not available | |

| Clearance (CL) | Data not available |

Experimental Protocols

Detailed experimental protocols specific to the generation of the above data for this compound are not available in the public domain. However, this section outlines the general methodologies employed for determining key pharmacological parameters for antipsychotic drugs.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are the standard method for determining the affinity of a drug for a specific receptor.

Experimental Workflow: Radioligand Binding Assay

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics of Clocapramine in Rats

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed in vivo pharmacokinetic data for clocapramine in rats is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive framework based on established methodologies for pharmacokinetic studies of similar psychoactive compounds in rodent models. The included protocols and data tables are illustrative examples of how such a study would be designed and its results presented.

Introduction

This compound, also known as 3-chlorocarpipramine, is an atypical antipsychotic of the iminostilbene class, first introduced for the treatment of schizophrenia in Japan.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models, such as rats, is a critical step in drug development. This document outlines the requisite experimental protocols and data presentation formats for a comprehensive in vivo pharmacokinetic study of this compound in a rat model.

Hypothetical Quantitative Pharmacokinetic Data

The following tables represent how quantitative data from an in vivo pharmacokinetic study of this compound in rats would be summarized. These values are hypothetical and serve as a template for presenting actual experimental findings.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 10 |

| Cmax | ng/mL | Data not available |

| Tmax | h | Data not available |

| AUC(0-t) | ng·h/mL | Data not available |

| AUC(0-∞) | ng·h/mL | Data not available |

| t½ | h | Data not available |

| CL/F | mL/h/kg | Data not available |

| Vd/F | L/kg | Data not available |

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 5 |

| Cmax | ng/mL | Data not available |

| AUC(0-t) | ng·h/mL | Data not available |

| AUC(0-∞) | ng·h/mL | Data not available |

| t½ | h | Data not available |

| CL | mL/h/kg | Data not available |

| Vd | L/kg | Data not available |

| F | % | Data not available |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; CL/F: Apparent total clearance after oral administration; Vd/F: Apparent volume of distribution after oral administration; CL: Total clearance after intravenous administration; Vd: Volume of distribution after intravenous administration; F: Bioavailability.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of pharmacokinetic studies. Below are generalized protocols for conducting an in vivo study of this compound in rats, based on standard practices for similar compounds.

Animal Models

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Weight: 200-250 g.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have access to standard chow and water ad libitum.

-

Acclimatization: A minimum of one week of acclimatization to the facility is recommended before the study.

Drug Administration

-

Oral (PO) Administration: this compound would be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.

-

Intravenous (IV) Administration: For determination of absolute bioavailability, a separate group of rats would receive this compound formulated in a sterile vehicle (e.g., saline with a co-solvent if needed) via bolus injection into a cannulated vein (typically the tail vein or jugular vein).

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) would be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from a cannulated vessel (e.g., carotid artery or jugular vein) or via sparse sampling from the tail vein.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.

-

Sample Preparation: Plasma samples would undergo protein precipitation or liquid-liquid extraction to isolate this compound and an internal standard.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank rat plasma.

Pharmacokinetic Analysis

The plasma concentration-time data would be analyzed using non-compartmental methods with software such as WinNonlin® to determine the key pharmacokinetic parameters listed in Tables 1 and 2.

Mandatory Visualizations

Experimental Workflow

References

Clocapramine's Affinity for D2 and 5-HT2A Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Clocapramine, an atypical antipsychotic agent, exerts its therapeutic effects through interaction with various neurotransmitter receptors, most notably the dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides an in-depth examination of the binding affinity of this compound for these two key receptors, outlines the experimental methodologies used to determine such affinities, and illustrates the associated signaling pathways.

Receptor Binding Affinity Data

In vivo studies in rats have provided insight into the relative potency of this compound at these receptors. These studies determined the ED50 (the dose required to achieve 50% receptor occupancy) to be 14.5 mg/kg for D2 receptors and 4.9 mg/kg for 5-HT2A receptors, further supporting a higher affinity for the 5-HT2A receptor. However, it is crucial to note that ED50 values reflect in vivo potency and are influenced by factors such as pharmacokinetics and metabolism, and thus are not a direct measure of binding affinity at the molecular level.

For context, a summary of the receptor binding affinities for a range of other atypical antipsychotics is presented below to provide a comparative framework.

| Compound | D2 Receptor K_i_ (nM) | 5-HT2A Receptor K_i_ (nM) |

| Clozapine | 12.6 - 353 | 5.4 - 12.9 |

| Olanzapine | 1.1 - 31.3 | 4 |

| Risperidone | 3.1 - 6.3 | 0.12 - 0.54 |

| Quetiapine | 295 - 556 | 14.8 - 27.2 |

| Aripiprazole | 0.34 - 2.7 | 3.4 - 8.7 |

Note: K_i_ values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation). The ranges presented reflect this variability.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for a specific receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Key Components and General Procedure:

-

Receptor Source: Membranes prepared from cells (e.g., CHO or HEK293 cells) stably expressing the human dopamine D2 or serotonin 5-HT2A receptor, or from brain tissue known to have a high density of these receptors (e.g., striatum for D2, frontal cortex for 5-HT2A).

-

Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (commonly ³H or ¹²⁵I).

-

For D2 Receptors: Common radioligands include [³H]spiperone or [³H]raclopride.

-

For 5-HT2A Receptors: [³H]ketanserin or [¹²⁵I]DOI are frequently used.

-

-

Test Compound: this compound, prepared in a range of concentrations.

-

Assay Buffer: A buffered solution designed to maintain physiological pH and ionic strength.

-

Incubation: The receptor preparation, radioligand (at a fixed concentration, typically near its K_d_ value), and varying concentrations of the test compound are incubated together to allow for binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i_ value is then calculated from the IC50 using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Below is a graphical representation of the workflow for a typical competitive radioligand binding assay.

Signaling Pathways

The functional consequences of this compound binding to D2 and 5-HT2A receptors are dictated by the distinct signaling cascades these receptors initiate.

Dopamine D2 Receptor Signaling

The D2 receptor is a member of the G_i_/o-coupled family of G protein-coupled receptors (GPCRs). Upon activation by an agonist (which this compound, as an antagonist, would block), the Gα_i_/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate the activity of other effectors, such as ion channels.

Structure-Activity Relationship of Clocapramine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Clocapramine and its Mechanism of Action

This compound is an atypical antipsychotic agent that has been used for the treatment of schizophrenia.[1] Like other atypical antipsychotics, its clinical efficacy is attributed to a multi-receptorial binding profile. The primary mechanism of action involves the blockade of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.[1] The antagonism of D2 receptors is a common feature of all effective antipsychotics and is crucial for alleviating the positive symptoms of schizophrenia. The additional blockade of 5-HT2A receptors is thought to contribute to the "atypical" profile, which includes a lower incidence of extrapyramidal side effects (EPS) and potential efficacy against negative symptoms.[2]

This compound's chemical structure is based on an iminodibenzyl core, a common scaffold in many tricyclic antipsychotic and antidepressant drugs. The key to modulating its pharmacological activity lies in the modification of its side chain and substitutions on the tricyclic ring system.

Structure-Activity Relationship (SAR) Principles for Tricyclic Antipsychotics

While a detailed SAR study for a series of this compound derivatives with corresponding quantitative data is not publicly available, we can infer general principles from related tricyclic antipsychotics like clozapine and imipramine.

The core tricyclic system (iminodibenzyl in the case of this compound) provides the foundational structure for receptor interaction. Modifications at several key positions are known to influence receptor affinity and selectivity:

-

The Side Chain: The nature and length of the aliphatic side chain connecting the tricyclic nucleus to the terminal amine are critical. A propyl (3-carbon) chain is often optimal for potent D2 and 5-HT2A receptor antagonism.

-

The Terminal Amine: The basicity and steric bulk of the terminal amine group (a piperazine moiety in many antipsychotics) significantly impact receptor binding. Substituents on this amine can modulate affinity and introduce interactions with other receptors.

-

Substitution on the Tricyclic Rings: The position and nature of substituents on the aromatic rings of the iminodibenzyl nucleus can dramatically alter the electronic and steric properties of the molecule, thereby influencing receptor affinity and selectivity. For instance, the introduction of an electron-withdrawing group, such as a chlorine atom in this compound, often enhances antipsychotic activity.

Quantitative Data on Receptor Binding Affinities

A comprehensive table of quantitative structure-activity relationship data for a series of this compound derivatives is not available in the reviewed literature. The following table is a placeholder to illustrate the ideal format for presenting such data. The values for this compound itself are qualitative, as specific Ki or IC50 values from a comparative study were not found. Data for related compounds are included to provide context.

| Compound | Modification from this compound | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Reference |

| This compound | - | Moderate | High | [1][3] |

| Derivative 1 | Hypothetical: R1 = H | Data Not Available | Data Not Available | - |

| Derivative 2 | Hypothetical: R1 = F | Data Not Available | Data Not Available | - |

| Derivative 3 | Hypothetical: Side chain length = 2 | Data Not Available | Data Not Available | - |

| Derivative 4 | Hypothetical: Side chain length = 4 | Data Not Available | Data Not Available | - |

| Clozapine | Structurally related | 129 | 12 | |

| Olanzapine | Structurally related | 31 | 4 |

Note: The lack of specific, publicly available quantitative SAR data for a series of this compound derivatives represents a significant gap in the literature and a promising area for future research.

Experimental Protocols

The determination of the binding affinity of this compound derivatives for dopamine D2 and serotonin 5-HT2A receptors is typically performed using in vitro radioligand binding assays.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the affinity (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [3H]-Spiperone (a potent D2 antagonist).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compounds: this compound derivatives at various concentrations.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol for non-specific binding.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor

Objective: To determine the affinity (Ki) of test compounds for the human serotonin 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).

-

Non-specific Binding Control: Mianserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Test Compounds: this compound derivatives at various concentrations.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Procedure: The procedure is analogous to the D2 receptor binding assay, with the substitution of the appropriate receptor source, radioligand, and non-specific binding control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the structure-activity relationship of this compound derivatives.

References

Early Discovery and Development of Clocapramine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocapramine, also known as 3-chlorocarpipramine, is an atypical antipsychotic of the iminostilbene class. It was first introduced for the treatment of schizophrenia in Japan in 1974 by Yoshitomi Pharmaceutical Industries.[1][2] Belonging to the same chemical family as the tricyclic antidepressants, its development marked a significant step in the quest for antipsychotic agents with a broader spectrum of activity and a more favorable side-effect profile compared to the then-dominant typical antipsychotics. This technical guide provides an in-depth overview of the early discovery and preclinical development of this compound, focusing on its synthesis, pharmacological profile, and the key experiments that defined its initial characterization.

Chemical Synthesis

The synthesis of this compound, or 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide, is detailed in U.S. Patent 3,668,210. The core of the molecule is the 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine tricycle. The synthesis involves the alkylation of this core structure with a side chain containing a bipiperidine carboxamide moiety.

Experimental Protocol: Synthesis of this compound

The following protocol is a general representation based on the chemical structure and related syntheses of iminodibenzyl derivatives.

Step 1: Synthesis of the Iminodibenzyl Core

A suitable precursor to the 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine core is synthesized through cyclization reactions. This typically involves the formation of the seven-membered azepine ring fused to two benzene rings, with a chlorine atom substituted on one of the aromatic rings.

Step 2: Alkylation of the Iminodibenzyl Core

The nitrogen atom of the iminodibenzyl core is alkylated with a propyl halide derivative bearing a protected piperidine group. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an inert solvent like dimethylformamide (DMF).

Step 3: Introduction of the Bipiperidine Carboxamide Moiety

Following the deprotection of the piperidine group, the secondary amine is reacted with a suitable reagent to introduce the second piperidine ring and the carboxamide functional group. This may involve a multi-step process of reductive amination and subsequent amidation.

Step 4: Purification

The final compound, this compound, is purified using standard techniques such as column chromatography and recrystallization to yield a product of high purity for pharmacological testing.

Pharmacological Profile

Early preclinical studies established this compound as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[2] Pharmacological and biochemical investigations revealed that the antidopaminergic activity of this compound was more potent than that of its predecessor, carpipramine.[3]

Receptor Binding Affinity

Table 1: Summary of Preclinical Pharmacological Data for this compound

| Parameter | Species | Value | Reference |

| Antidopaminergic Activity | - | More potent than carpipramine | |

| Dopamine Receptor Affinity | Rat (striatum) | High (labeled by [3H]haloperidol and [3H]ADTN) | |

| 5-HT2A vs. D2 Affinity | - | Higher for 5-HT2A |

Pharmacokinetics

Early pharmacokinetic data provided insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 2: Early Pharmacokinetic Parameters of this compound

| Parameter | Species | Route | Value |

| Half-life (t1/2) | Dog | IV, IP, Oral | ~5 hours |

| Oral Bioavailability | Dog | Oral | 0.16 |

Key Preclinical Experiments

The antipsychotic potential and side-effect profile of this compound were assessed through a battery of in vivo behavioral pharmacology assays in animal models.

Conditioned Avoidance Response (CAR)

The CAR test is a classic preclinical screen for antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone).

-

Apparatus: A shuttle box with two compartments separated by a gate. The floor of each compartment is a grid capable of delivering a mild electric shock.

-

Procedure: A trial begins with the presentation of a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds). If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the animal fails to move, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor along with the CS. If the animal then moves to the other compartment, it is recorded as an escape response. A failure to move during the US is recorded as an escape failure.

-

Drug Testing: Animals are trained to a stable baseline of avoidance responding. On the test day, animals are administered this compound or a vehicle control at various doses and time points before the test session. The number of avoidance responses, escape responses, and escape failures are recorded. A selective decrease in avoidance responding without an increase in escape failures is indicative of antipsychotic activity.

Catalepsy Test

The catalepsy test is used to assess the potential of a drug to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity.

-

Apparatus: A horizontal bar of a specific diameter (e.g., 0.9 cm) is fixed at a certain height (e.g., 9 cm) above a flat surface.

-

Procedure: The animal's forepaws are gently placed on the bar, with its hind paws resting on the surface. The latency for the animal to remove both forepaws from the bar is measured. A prolonged latency to move is indicative of catalepsy.

-

Drug Testing: Animals are administered this compound or a reference compound (e.g., haloperidol for a positive control, saline for a negative control) at various doses. At predetermined time points after administration, the animals are tested for catalepsy. The dose at which a significant cataleptic effect is observed (ED50) can be determined.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Antagonism of these receptors by this compound in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia.

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G-proteins. Antagonism of these receptors in the cortex is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects associated with D2 receptor blockade.

Conclusion

The early discovery and development of this compound represented an important advancement in the field of psychopharmacology. Its characterization as a potent dopamine D2 and serotonin 5-HT2A antagonist with a higher affinity for the latter provided a preclinical rationale for its classification as an atypical antipsychotic. The foundational in vitro and in vivo studies, including receptor binding assays and behavioral models such as the conditioned avoidance response and catalepsy tests, were instrumental in establishing its pharmacological profile and predicting its clinical utility. This technical overview serves as a guide to the fundamental preclinical work that paved the way for the clinical use of this compound in the treatment of schizophrenia and other psychiatric disorders.

References

- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study on the pharmacological and biochemical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate and Pharmacological Activity of Clocapramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocapramine, an atypical antipsychotic of the dibenzazepine class, has been utilized in the management of schizophrenia. Its therapeutic efficacy is intrinsically linked to its metabolic profile and the pharmacological activity of its biotransformation products. This technical guide provides an in-depth exploration of the identification of this compound's metabolites and a detailed examination of their activity, with a focus on the core dopamine D2 and serotonin 5-HT2A receptor pathways. This document synthesizes available data, presents detailed experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding for researchers in the field of drug development and pharmacology.

This compound Metabolism: Identification of Key Metabolites

The biotransformation of this compound primarily involves oxidative metabolism, leading to the formation of several metabolites. The two principal metabolites that have been identified are clospipramine and dehydroclospipramine . The metabolic conversion of this compound is a critical determinant of its overall pharmacological profile and duration of action.

Experimental Protocol: In Vitro Metabolism of this compound in Rat Hepatocytes

The identification of this compound's metabolites can be effectively achieved through in vitro studies using primary rat hepatocytes. This approach allows for the simulation of hepatic metabolism in a controlled environment.

Objective: To identify the metabolites of this compound formed via hepatic biotransformation.

Materials:

-

Cryopreserved or freshly isolated rat hepatocytes

-

Williams' Medium E supplemented with fetal bovine serum, penicillin-streptomycin, and insulin

-

This compound hydrochloride

-

Collagen-coated culture plates

-

LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

-

Acetonitrile (ACN), methanol (MeOH), formic acid

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Hepatocyte Culture: Thaw and seed rat hepatocytes onto collagen-coated plates at a density of 1 x 10^6 cells/well in supplemented Williams' Medium E. Allow the cells to attach for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with incubation medium to achieve a final concentration of 10 µM. Remove the seeding medium from the hepatocytes and add the this compound-containing medium. Incubate for 24 and 48 hours.

-

Sample Collection: At each time point, collect the incubation medium.

-

Sample Preparation:

-

Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to the collected medium.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of 50% methanol in water for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Utilize a C18 reverse-phase column with a gradient elution program.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with a low percentage of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Acquire full scan MS data to identify potential metabolite masses (predicted mass shifts for hydroxylation, demethylation, etc.).

-

Perform data-dependent MS/MS fragmentation on the most intense ions to obtain structural information for metabolite identification.

-

-

-

Data Analysis: Compare the MS and MS/MS spectra of the parent drug (this compound) with those of the potential metabolites detected in the incubated samples to elucidate the chemical modifications.

The following diagram illustrates the general workflow for the in vitro metabolism study.

Pharmacological Activity of this compound and its Metabolites

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The activity of its metabolites at these receptors is crucial for understanding the overall therapeutic and side-effect profile of the drug.

Quantitative Activity Data

At present, specific quantitative pharmacological data for the metabolites of this compound, clospipramine and dehydroclospipramine, are not extensively available in publicly accessible literature. The following table summarizes the known pharmacological actions of the parent compound, this compound. Further research is required to populate the corresponding data for its metabolites.

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound | Dopamine D2 Receptor | Radioligand Binding | - | - | [1] |

| Serotonin 5-HT2A Receptor | Radioligand Binding | - | - | [1] | |

| Clospipramine | Dopamine D2 Receptor | Radioligand Binding | Data Not Available | Data Not Available | |

| Serotonin 5-HT2A Receptor | Radioligand Binding | Data Not Available | Data Not Available | ||

| Dehydroclospipramine | Dopamine D2 Receptor | Radioligand Binding | Data Not Available | Data Not Available | |

| Serotonin 5-HT2A Receptor | Radioligand Binding | Data Not Available | Data Not Available |

Note: While qualitative statements about this compound's high affinity for D2 receptors exist, specific Ki or IC50 values from readily available literature are lacking.

Experimental Protocol: Radioligand Binding Assays

To determine the binding affinities of this compound and its metabolites for the dopamine D2 and serotonin 5-HT2A receptors, competitive radioligand binding assays are the gold standard.

Objective: To quantify the binding affinity (Ki) of this compound, clospipramine, and dehydroclospipramine for human D2 and 5-HT2A receptors.

Materials:

-

Cell membranes expressing human recombinant D2 or 5-HT2A receptors

-

Radioligands: [3H]-Spiperone (for D2) or [3H]-Ketanserin (for 5-HT2A)

-

Test compounds: this compound, Clospipramine, Dehydroclospipramine

-

Non-specific binding inhibitors: Haloperidol (for D2) or Mianserin (for 5-HT2A)

-

Assay buffer (e.g., Tris-HCl with co-factors)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to the appropriate concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or below its Kd value)

-

A range of concentrations of the test compound or vehicle (for total binding)

-

A high concentration of the non-specific binding inhibitor (for non-specific binding)

-

The diluted cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the principle of the competitive radioligand binding assay.

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound and its active metabolites modulates downstream signaling cascades, which is fundamental to its therapeutic action.

-

Dopamine D2 Receptor Pathway: D2 receptors are Gαi/o-coupled receptors. Their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Antagonism by this compound or its metabolites blocks this inhibition, thereby normalizing cAMP levels in brain regions with excessive dopaminergic activity.

-

Serotonin 5-HT2A Receptor Pathway: 5-HT2A receptors are Gαq/11-coupled receptors. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism at this receptor by this compound and its metabolites is thought to contribute to its atypical antipsychotic profile, including a lower propensity for extrapyramidal side effects.

The following diagram depicts the signaling pathways affected by this compound.

Conclusion

This technical guide has outlined the current understanding of this compound metabolism and the pharmacological activity of its parent compound. The primary metabolites, clospipramine and dehydroclospipramine, have been identified, although a comprehensive profile of all metabolic products and their quantitative activities remains an area for further investigation. The provided experimental protocols for in vitro metabolism studies and radioligand binding assays offer a robust framework for researchers to elucidate the complete pharmacological picture of this compound and its metabolites. A deeper understanding of these aspects is essential for optimizing the therapeutic use of this compound and for the development of novel antipsychotic agents with improved efficacy and safety profiles. Future research should focus on obtaining quantitative binding and functional data for all major metabolites to construct a complete structure-activity relationship and to fully understand their contribution to the clinical effects of this compound.

References

The Neurochemical Profile of Clocapramine in the Prefrontal Cortex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine, an iminodibenzyl atypical antipsychotic, exerts a complex influence on an array of neurotransmitter systems. This technical guide synthesizes the available preclinical data on the neurochemical effects of this compound, with a specific focus on its actions within the prefrontal cortex (PFC), a critical brain region implicated in the pathophysiology of schizophrenia. Due to a relative scarcity of PFC-specific data for this compound, this document also incorporates comparative data from the well-characterized atypical antipsychotic, Clozapine, to provide a broader context for understanding its potential mechanisms of action. This guide presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's neuropharmacology.

Introduction

This compound is an atypical antipsychotic of the imidobenzyl class.[1] Its therapeutic efficacy is believed to stem from its interaction with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[2] The prefrontal cortex, a key node in cognitive and executive function, is a primary target for antipsychotic drug action. Understanding the precise neurochemical effects of this compound in this region is crucial for elucidating its therapeutic mechanism and guiding the development of novel psychotropic agents.

Dopaminergic Effects

This compound is a potent dopamine (DA) receptor antagonist.[3] Preclinical studies indicate that it accelerates the accumulation of the dopamine metabolites homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum and nucleus accumbens, which is indicative of increased dopamine turnover.[3] While direct quantitative data on dopamine release in the prefrontal cortex following this compound administration is limited, its classification as an atypical antipsychotic suggests it may share some properties with Clozapine, which has been shown to preferentially increase dopamine release in the prefrontal cortex.[2]

Table 1: Effects of this compound and Clozapine on Dopamine Metabolism

| Compound | Brain Region | Parameter | Effect | Reference |

| This compound | Striatum, Nucleus Accumbens | HVA & DOPAC Accumulation | Accelerated | |

| Clozapine | Prefrontal Cortex | Dopamine Release | Increased | |

| Clozapine | Prefrontal Cortex | DOPAC & HVA Concentrations | Elevated |

Serotonergic Effects

Adrenergic Effects

This compound demonstrates a high affinity for both α1 and α2-adrenoceptors in the rat cerebral cortex. This interaction with the adrenergic system may contribute to some of its sedative and cardiovascular side effects. The blockade of α2-adrenoceptors, which function as autoreceptors on noradrenergic neurons, can lead to increased norepinephrine release. Given the reciprocal interactions between the noradrenergic and dopaminergic systems in the prefrontal cortex, this effect could indirectly influence dopamine transmission.

Table 2: Receptor Binding Affinities (Ki, nM) of this compound and Comparative Compounds

| Receptor | This compound | Clozapine | Haloperidol | Reference |

| Dopamine D2 | High Affinity (order of potency Y-516 > this compound > carpipramine) | 12.8 - 135 | 0.517 | |

| α1-Adrenoceptor | High Affinity | - | - | |

| α2-Adrenoceptor | High Affinity | - | - | |

| Serotonin 5-HT2A | - | 1.6 | 2.2 |

Note: Specific Ki values for this compound are not available in the cited literature. The table reflects the reported relative affinities.

Experimental Methodologies

The findings summarized in this guide are based on a variety of preclinical experimental protocols.

In Vitro Receptor Binding Assays

-

Objective: To determine the affinity of a compound for specific neurotransmitter receptors.

-

Methodology:

-

Preparation of brain tissue homogenates (e.g., rat striatum or cerebral cortex) containing the receptors of interest.

-

Incubation of the homogenates with a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]haloperidol for dopamine D2 receptors, [3H]WB 4101 for α1-adrenoceptors, [3H]clonidine for α2-adrenoceptors).

-

Addition of varying concentrations of the test compound (e.g., this compound) to compete with the radioligand for binding to the receptor.

-

Separation of bound and free radioligand by filtration.

-

Quantification of the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculation of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) to determine the binding affinity.

-

In Vivo Neurochemical Analysis (Measurement of Neurotransmitter Metabolites)

-

Objective: To assess the effect of a drug on neurotransmitter turnover in specific brain regions.

-

Methodology:

-

Administration of the test compound (e.g., this compound) to laboratory animals (e.g., rats).

-

At a predetermined time point after drug administration, the animals are euthanized, and their brains are rapidly dissected to isolate the brain regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).

-

The brain tissue is homogenized and processed to extract neurotransmitters and their metabolites.

-

The concentrations of dopamine metabolites (HVA and DOPAC) are quantified using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

An increase in the levels of these metabolites is interpreted as an acceleration of dopamine turnover.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways affected by this compound and the general workflow of the experimental procedures used to study its effects.

Caption: Putative mechanism of this compound in the prefrontal cortex.

References

- 1. Dopamine release and metabolism in the rat frontal cortex, nucleus accumbens, and striatum: a comparison of acute clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preferential activation of cortical dopamine neurotransmission by clozapine: functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Clocapramine for Treatment-Resistant Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Treatment-resistant schizophrenia (TRS) presents a significant clinical challenge, with a substantial portion of patients exhibiting an inadequate response to conventional antipsychotic therapies. Clocapramine, an atypical antipsychotic of the iminostilbene class, has been utilized in some regions for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound, with a specific focus on its potential application in TRS. Due to the limited availability of specific data for this compound in a TRS population, this guide incorporates comparative data for clozapine, the established gold-standard treatment for TRS, to provide context and a benchmark for efficacy. This guide summarizes quantitative data on receptor binding affinities, preclinical behavioral studies, and clinical efficacy. Detailed experimental protocols for key preclinical and clinical methodologies are provided, alongside visualizations of proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile and to inform future research and development.

Introduction

Schizophrenia is a severe and chronic mental disorder characterized by positive, negative, and cognitive symptoms. While many patients respond to antipsychotic medications, a significant subset, estimated to be between 20% and 33%, are considered to have treatment-resistant schizophrenia (TRS), defined by a lack of symptomatic improvement despite adequate trials of at least two different antipsychotic drugs. This compound, a second-generation (atypical) antipsychotic, was introduced in Japan in 1974 for the treatment of schizophrenia[1][2]. Its pharmacological profile, characterized by antagonism of both dopamine D2 and serotonin 5-HT2A receptors, suggests potential efficacy in a broad range of schizophrenic symptoms with a potentially lower propensity for extrapyramidal side effects compared to typical antipsychotics[1]. This guide aims to consolidate the existing technical information on this compound and its relevance to TRS.

Pharmacological Profile

Mechanism of Action

This compound's therapeutic effects in schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors[1][3]. Excessive dopamine activity in the mesolimbic pathway is associated with the positive symptoms of schizophrenia, and D2 receptor blockade is a cornerstone of antipsychotic action. Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms and potential efficacy against negative symptoms. This compound's affinity for the 5-HT2A receptor is greater than its affinity for the D2 receptor. In addition to its primary targets, this compound also exhibits antagonist activity at α1- and α2-adrenergic receptors. It does not inhibit the reuptake of serotonin or norepinephrine.

Receptor Binding Affinities

The following table summarizes the available receptor binding affinity data (Ki values in nM) for this compound and provides a comparison with clozapine. Lower Ki values indicate higher binding affinity.

| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Reference |

| Dopamine D2 | 14.5 (ED50, mg/kg in vivo) | 135 | , |

| Serotonin 5-HT2A | 4.9 (ED50, mg/kg in vivo) | 1.6 - 15 | , |

| α1-Adrenergic | Data not available | 7 | |

| α2-Adrenergic | Data not available | 11 | |

| Histamine H1 | Data not available | 1.1 | |

| Muscarinic M1 | Data not available | 1.9 |

Note: Some this compound data is presented as in vivo ED50 values, which are not directly comparable to in vitro Ki values but provide an indication of potency.

Preclinical Data

Animal Models of Schizophrenia

Preclinical studies are crucial for evaluating the antipsychotic potential of compounds. Common animal models for schizophrenia aim to replicate aspects of the disorder's positive, negative, and cognitive symptoms. These models include pharmacologically-induced models (e.g., using NMDA receptor antagonists like phencyclidine (PCP) or dopamine agonists like amphetamine) and neurodevelopmental models.

One preclinical study demonstrated that clozapine was effective in reversing behavioral abnormalities in a mouse model of autoimmune schizophrenia, suggesting a potential role for immunomodulatory effects in its therapeutic action. Another study showed that clozapine could ameliorate social behavior deficits induced by long-term PCP administration in mice, a model relevant to the negative symptoms of schizophrenia. While specific data for this compound in these models are scarce in the readily available literature, its similar receptor profile to clozapine suggests it would likely show activity in models sensitive to D2 and 5-HT2A antagonism.

Experimental Protocol: In Vivo Receptor Occupancy in Rats

The following is a generalized protocol based on studies evaluating in vivo receptor occupancy of antipsychotics, which would be applicable to this compound.

Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by this compound in the rat brain.

Materials:

-

Male Wistar rats (210-240 g)

-

This compound hydrochloride

-

Vehicle (e.g., Dimethyl sulfoxide - DMSO)

-

Radioligands: [3H]-YM-09151-2 (for D2 receptors) and [3H]-ketanserin (for 5-HT2A receptors)

-

Scintillation counter

Procedure:

-

Animal Housing: House rats in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water.

-

Drug Administration: Administer varying doses of this compound or vehicle via intraperitoneal (i.p.) injection.

-

Radioligand Injection: After a predetermined pretreatment time (e.g., 10 minutes), inject the specific radioligand intravenously.

-

Brain Tissue Collection: At the time of peak receptor binding of the radioligand, euthanize the rats and rapidly dissect the brain regions of interest (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors).

-

Radioactivity Measurement: Homogenize the brain tissue and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding of the radioligand in the presence and absence of this compound to determine the percentage of receptor occupancy at different doses. The dose required to produce 50% occupancy is the ED50 value.

Clinical Data

Efficacy in Schizophrenia (General)

Clinical trials have compared this compound to other antipsychotics in patients with chronic schizophrenia. In a crossover study with haloperidol, there was no significant difference in the final global improvement rating, although this compound tended to show superiority in alleviating motor retardation, alogia, and thought disorder, with fewer side effects. Another study comparing this compound to sulpiride found that this compound demonstrated more favorable effects on both positive and negative symptoms, including motor retardation, delusions, hallucinations, and social isolation, though it was associated with more side effects. Conversely, a comparison with timiperone suggested lower efficacy for this compound against both positive and negative symptoms and a higher incidence of side effects.

Efficacy in Treatment-Resistant Schizophrenia

There is a notable lack of specific, large-scale, randomized controlled trials of this compound in populations meeting the modern criteria for treatment-resistant schizophrenia. The following table presents a summary of the expected efficacy of an effective TRS medication, using data from meta-analyses of clozapine studies.

| Efficacy Measure | Clozapine in TRS | Reference |

| Response Rate | ||

| (≥20% PANSS reduction) | 40.1% (95% CI: 36.8% - 43.4%) | |

| PANSS Score Reduction | ||

| Mean Total PANSS Reduction | 22.0 points (95% CI: 20.9 - 23.1) | |

| Mean Percentage Reduction | 25.8% (from baseline) |

Experimental Protocol: Randomized Controlled Trial in TRS

The following is a template for a clinical trial protocol designed to evaluate the efficacy and safety of this compound in treatment-resistant schizophrenia, based on standard trial designs in the field.

Title: A Randomized, Double-Blind, Active-Comparator Controlled Study of this compound in Patients with Treatment-Resistant Schizophrenia.

Primary Objective: To evaluate the efficacy of this compound compared to a standard-of-care antipsychotic (e.g., olanzapine or risperidone) in improving symptoms of schizophrenia in patients who have not responded to at least two prior antipsychotic treatments.

Inclusion Criteria:

-

Age 18-65 years.

-

Diagnosis of schizophrenia according to DSM-5 criteria.

-

History of resistance to at least two adequate trials of different antipsychotic medications from different chemical classes.

-

PANSS total score ≥ 80 at baseline.

Exclusion Criteria:

-

History of clozapine treatment.

-

Significant unstable medical conditions.

-

Substance use disorder within the last 6 months.

Study Design:

-

Phase: Phase III

-

Design: Multicenter, randomized, double-blind, parallel-group, active-controlled.

-

Duration: 12-week treatment period.

-

Arms:

-

Arm 1: this compound (flexible dosing, e.g., 50-300 mg/day).

-

Arm 2: Active Comparator (e.g., Olanzapine 10-20 mg/day).

-

Outcome Measures:

-

Primary: Change from baseline in PANSS total score at Week 12.

-

Secondary:

-

Proportion of responders (e.g., ≥30% reduction in PANSS total score).

-

Change from baseline in PANSS positive and negative subscale scores.

-

Change from baseline in Clinical Global Impression - Severity (CGI-S) score.

-

Incidence and severity of adverse events, including extrapyramidal symptoms (measured by scales such as the Simpson-Angus Scale).

-

Statistical Analysis:

-

Analysis of covariance (ANCOVA) will be used to compare the change in PANSS total score between the two treatment groups, with baseline PANSS score as a covariate.

-

Responder rates will be compared using a chi-square test.

Signaling Pathways

The therapeutic and side-effect profiles of antipsychotics are determined by their influence on intracellular signaling cascades downstream of their target receptors.

Dopamine D2 Receptor Signaling

Blockade of D2 receptors by antagonists like this compound is the primary mechanism for their antipsychotic effect on positive symptoms. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.

Caption: this compound's antagonism of D2 receptors inhibits downstream signaling.

Serotonin 5-HT2A Receptor Signaling

Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics, including this compound. 5-HT2A receptors are coupled to Gq/11 proteins.

References

Methodological & Application

Application Note: Quantification of Clocapramine in Human Plasma using HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of clocapramine in human plasma. The protocol is adapted from established methods for structurally similar tricyclic compounds. The procedure involves a liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C8 column with UV detection. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound in a biological matrix. Method validation parameters, based on typical performance for this class of drugs, are provided to demonstrate suitability.

Introduction